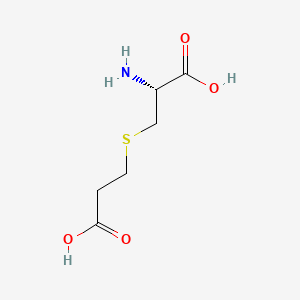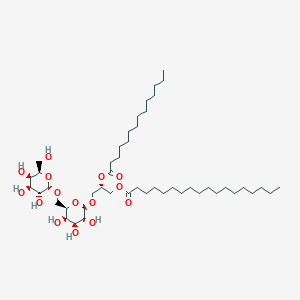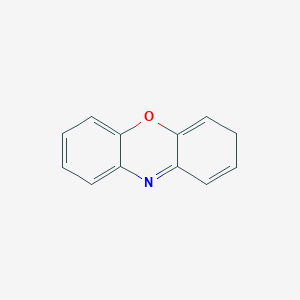
Versiconol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Versiconol acetate is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable aromatic structure and reactive functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Versiconol acetate typically involves multi-step organic reactions. The starting material is often anthracene, which undergoes oxidation to form anthraquinone. Subsequent functionalization steps introduce the acetyloxy and hydroxymethyl groups. These steps may involve reactions such as Friedel-Crafts acylation, esterification, and hydroxylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation of anthracene followed by selective functionalization using catalysts and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxyanthracene using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Esterification: The hydroxyl groups can react with acetic anhydride to form acetyloxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Esterification: Acetic anhydride, sulfuric acid as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxyanthracenes.
Substitution: Formation of ethers or esters.
Esterification: Formation of acetyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
Versiconol acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to intercalate with DNA.
Industry: Used in the production of dyes and pigments due to its stable aromatic structure and vibrant color properties.
Wirkmechanismus
The compound exerts its effects primarily through its ability to intercalate with DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cancer cell growth and proliferation. The hydroxyl and acetyloxy groups enhance its binding affinity and specificity to the DNA strands, making it a potent anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone: The parent compound, used widely in dyes and pigments.
1,4-Dihydroxyanthraquinone: Known for its use in the production of alizarin dye.
2-Methyl-9,10-anthracenedione: Used in organic synthesis and as a dye intermediate.
Uniqueness
Versiconol acetate is unique due to its specific functional groups that enhance its reactivity and binding properties. The presence of multiple hydroxyl and acetyloxy groups allows for diverse chemical modifications and applications, particularly in medicinal chemistry for targeted drug design.
Eigenschaften
Molekularformel |
C20H16O9-2 |
|---|---|
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
2-(4-acetyloxy-1-hydroxybutan-2-yl)-6,8-dihydroxy-9,10-dioxoanthracene-1,3-diolate |
InChI |
InChI=1S/C20H18O9/c1-8(22)29-3-2-9(7-21)15-14(25)6-12-17(19(15)27)20(28)16-11(18(12)26)4-10(23)5-13(16)24/h4-6,9,21,23-25,27H,2-3,7H2,1H3/p-2 |
InChI-Schlüssel |
BWYUKBCRHDFWFF-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)OCCC(CO)C1=C(C=C2C(=C1[O-])C(=O)C3=C(C2=O)C=C(C=C3O)O)[O-] |
Synonyme |
versiconol acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4S)-2-amino-5-[[(3R,4R,7S,10S,11S)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1264451.png)











![Benzo[e]indolium](/img/structure/B1264472.png)

